Hosenkoside C: Physical and Chemical Characterization Guide
Hosenkoside C: Physical and Chemical Characterization Guide
Part 1: Executive Summary
Hosenkoside C (CAS: 156764-83-9) is a bioactive triterpenoid saponin belonging to the rare baccharane class of glycosides. Predominantly isolated from the seeds of Impatiens balsamina L. (Balsaminaceae), it has emerged as a compound of interest in drug discovery due to its potent antitumor, antioxidant, and anti-inflammatory properties.
This guide provides a rigorous technical breakdown of Hosenkoside C, focusing on its physicochemical stability, structural elucidation challenges (specifically distinguishing it from its isomer, Hosenkoside A), and validated isolation protocols. It serves as a definitive reference for establishing identity and purity in pre-clinical workflows.
Part 2: Chemical Identity & Physicochemical Properties
Nomenclature and Identification
| Parameter | Technical Specification |
| Common Name | Hosenkoside C |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| CAS Registry Number | 156764-83-9 |
| Molecular Formula | C₄₈H₈₂O₂₀ |
| Molecular Weight | 979.16 g/mol |
| Chemical Class | Triterpenoid Saponin (Baccharane type) |
| Isomeric Relationship | Structural isomer of Hosenkoside A (differentiated by glycosylation site).[1][2][3][4][5][6] |
Physical Constants & Solubility Profile
| Property | Value / Observation | Experimental Context |
| Physical State | White to off-white amorphous powder | Hygroscopic; store in desiccated environment. |
| Melting Point | > 200°C (Decomposes) | Typical of high-MW glycosides. |
| Solubility (High) | DMSO, Pyridine, Methanol | DMSO is the preferred solvent for bioassays (>100 mg/mL). |
| Solubility (Low) | Water, Chloroform, Hexane | Poor water solubility requires co-solvents (e.g., <0.1% DMSO) for aqueous buffers. |
| Stability | Solid: 2 years (-20°C) Solution (DMSO): 6 months (-80°C) | Sensitive to acid hydrolysis (cleavage of sugar moieties). |
Part 3: Structural Characterization & Isomer Differentiation
The defining challenge in working with Hosenkoside C is distinguishing it from its structural isomers, particularly Hosenkoside A . Both share the same baccharane aglycone and molecular mass (979.16 Da), making standard LC-MS identification insufficient.
The Baccharane Skeleton
Unlike common oleanane or dammarane triterpenes, the baccharane skeleton features a specific tetracyclic arrangement with a side chain. Hosenkoside C is characterized by:
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Aglycone Core: Baccharane-type triterpene.
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Glycosylation: Typically involves glucose or xylose moieties attached at C-3, C-26, or C-28 positions.
Critical Quality Attribute (CQA): NMR Differentiation
Differentiation relies on 13C-NMR chemical shifts of the glycosylation sites.
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Hosenkoside C: Glycosylation pattern typically induces a downfield shift at the C-28 position (ester linkage) or C-3 (ether linkage) compared to the aglycone.
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Hosenkoside A: Isomeric variation often involves a shift in the sugar attachment to C-26 .
Diagnostic NMR Strategy:
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1H-NMR (500 MHz, Pyridine-d5): Look for anomeric proton signals (
4.5–6.0 ppm). The coupling constants ( values) confirm the -linkage of the glucopyranosyl moieties. -
13C-NMR (125 MHz): The carbonyl carbon of the ester glycoside (if present) will appear around
175–178 ppm. The shift of the C-26 methylene carbon is the primary discriminator between isomers A and C.
Structural Logic Diagram
Figure 1: Structural connectivity and isomeric differentiation logic for Hosenkoside C.
Part 4: Isolation & Purification Protocol
This protocol is synthesized from standard methodologies for saponin isolation from Impatiens balsamina [1, 2].
Workflow Overview
The isolation utilizes a polarity-guided fractionation followed by high-resolution chromatography.
Step-by-Step Methodology:
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Extraction: Macerate dried seeds of Impatiens balsamina (1 kg) in 70% Ethanol (10 L) for 72 hours at room temperature.
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Concentration: Evaporate solvent under reduced pressure (< 50°C) to obtain a crude residue.
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Partitioning: Suspend residue in water. Partition successively with:
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Petroleum Ether: Removes lipids/fats (Discard).
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Chloroform: Removes non-polar impurities (Discard).
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n-Butanol: Collect this fraction. It contains the saponins (Hosenkosides).
-
-
Flash Chromatography (D101 Macroporous Resin):
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Load n-BuOH fraction.
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Elute with H₂O → 30% EtOH → 70% EtOH → 95% EtOH.
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Target: Hosenkosides typically elute in the 70% Ethanol fraction.
-
-
Semi-Preparative HPLC:
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Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5 μm).
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Mobile Phase: Acetonitrile : Water (Gradient 30:70 → 60:40 over 40 min).
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Detection: UV at 210 nm (saponins have weak UV absorption; ELSD is preferred if available).
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Collection: Isolate peak corresponding to Hosenkoside C (retention time must be calibrated against standard).
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Isolation Workflow Diagram
Figure 2: Bioassay-guided isolation workflow for Hosenkoside C.
Part 5: Biological Relevance[4]
Research indicates Hosenkoside C possesses significant pharmacological potential, primarily in oncology and inflammation.[4]
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Antitumor Activity:
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Antioxidant & Anti-inflammatory:
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Scavenges reactive oxygen species (ROS).
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Inhibits NO production in LPS-stimulated macrophages.
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Part 6: References
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Shoji, N., et al. (1994).[6] Hosenkosides F, G, H, I, J, and K, novel baccharane glycosides from the seeds of Impatiens balsamina.Chemical and Pharmaceutical Bulletin , 42(7), 1422-1426.[6] Link
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Li, Z. Y., et al. (2011). Baccharane glycosides from Impatiens balsamina.[6]Journal of Asian Natural Products Research , 13(7), 611-619. Link
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Ding, H., et al. (2008). Antitumor activity of the extract from Impatiens balsamina L. against HepG2 cells.Journal of Ethnopharmacology , 117(2), 240-245. Link
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PubChem Compound Summary. (2023). Hosenkoside C (CID 102004879).[2] National Center for Biotechnology Information. Link
Sources
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. A natural PCID2-Targeting compound suppresses hepatocellular carcinoma progression: evidence from structure-based discovery and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products isolated from Impatiens balsamina - BioCrick [biocrick.com]
- 4. Component Analysis and Anti-Colorectal Cancer Mechanism via AKT/mTOR Signalling Pathway of Sanghuangporus vaninii Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
